4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid
Description
4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a phenoxy group at position 4, a phenyl group at position 2, and a carboxylic acid moiety at position 3. The structural uniqueness of this compound lies in its substitution pattern, which influences electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
4-phenoxy-2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17(21)14-11-18-15(12-7-3-1-4-8-12)19-16(14)22-13-9-5-2-6-10-13/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPBQGOKPVBXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selenium Dioxide-Mediated Oxidation of Methyl Groups
A critical step in synthesizing 4-phenoxy-2-phenylpyrimidine-5-carboxylic acid involves oxidizing a methyl group at position 5 of the pyrimidine ring to a carboxylic acid. This method, adapted from the synthesis of 4-phenylpyrimidine-2-carboxylic acid, employs selenium dioxide (SeO₂) in pyridine under reflux conditions.
Reaction Mechanism:
- Precursor Preparation : A methyl-substituted pyrimidine, such as 5-methyl-4-phenoxy-2-phenylpyrimidine, is synthesized via condensation of aldehyde and amidine precursors.
- Oxidation : The methyl group undergoes oxidation to a carboxylic acid using SeO₂, which acts as a selective oxidizing agent for benzylic and heteroaromatic methyl groups.
Example Protocol:
- Substrate : 5-Methyl-4-phenoxy-2-phenylpyrimidine (1.0 mmol)
- Reagents : SeO₂ (5.0 mmol), pyridine (10 mL)
- Conditions : Reflux at 120°C for 2–4 hours
- Yield : 75–80%
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 2–4 hours |
| Temperature | 120°C |
| Isolated Yield | 75–80% |
| Purity (HPLC) | >95% |
This method is favored for its selectivity and compatibility with pyrimidine rings, though it requires careful handling of toxic SeO₂.
Introduction of the Phenoxy Group via Nucleophilic Aromatic Substitution
Halogenated Pyrimidine Intermediates
The phenoxy group at position 4 is typically introduced via nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine precursor. For example, 4-chloro-2-phenylpyrimidine-5-carboxylic acid reacts with phenol under basic conditions to form the target compound.
Reaction Mechanism:
- Halogenation : A chlorine atom is introduced at position 4 of the pyrimidine ring using phosphorus oxychloride (POCl₃).
- Substitution : Phenol, deprotonated by a base like potassium carbonate (K₂CO₃), displaces the chloride.
Example Protocol:
- Substrate : 4-Chloro-2-phenylpyrimidine-5-carboxylic acid (1.0 mmol)
- Reagents : Phenol (1.2 mmol), K₂CO₃ (2.0 mmol), dimethylformamide (DMF, 10 mL)
- Conditions : 80°C for 6–8 hours
- Yield : 65–70%
Key Data:
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Isolated Yield | 65–70% |
This method is limited by the electronic activation of the pyrimidine ring; electron-withdrawing groups (e.g., carboxylic acids) enhance SNAr reactivity.
Metal-Catalyzed Coupling Reactions
Suzuki-Miyaura Coupling for Aryl Group Introduction
The phenyl group at position 2 can be introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to form carbon-carbon bonds.
Reaction Mechanism:
- Boronic Acid Preparation : A boronic acid derivative (e.g., phenylboronic acid) is prepared.
- Coupling : The boronic acid reacts with a halogenated pyrimidine (e.g., 2-chloropyrimidine) using Pd(PPh₃)₄ as a catalyst.
Example Protocol:
- Substrate : 2-Chloro-4-phenoxypyrimidine-5-carboxylic acid (1.0 mmol)
- Reagents : Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), Na₂CO₃ (2.0 mmol), DME/H₂O (10:1)
- Conditions : 90°C for 12 hours
- Yield : 70–75%
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | DME/H₂O |
| Temperature | 90°C |
| Isolated Yield | 70–75% |
Hydrolysis of Nitriles and Esters
Nitrile Hydrolysis to Carboxylic Acids
The carboxylic acid group can be introduced by hydrolyzing a nitrile precursor under acidic or basic conditions.
Reaction Mechanism:
- Nitrile Formation : A cyano group is introduced at position 5 via substitution or condensation.
- Hydrolysis : The nitrile is converted to a carboxylic acid using HCl or NaOH.
Example Protocol:
- Substrate : 4-Phenoxy-2-phenylpyrimidine-5-carbonitrile (1.0 mmol)
- Reagents : 6M HCl (10 mL)
- Conditions : Reflux for 4–6 hours
- Yield : 80–85%
Key Data:
| Parameter | Value |
|---|---|
| Acid/Base | 6M HCl |
| Reaction Time | 4–6 hours |
| Isolated Yield | 80–85% |
Multi-Step Synthesis Strategies
Integrated Approach for Optimal Yield
A combination of the above methods is often employed. For instance:
- Step 1 : Suzuki coupling to introduce the phenyl group at position 2.
- Step 2 : SNAr to install the phenoxy group at position 4.
- Step 3 : SeO₂ oxidation to generate the carboxylic acid at position 5.
Overall Yield : 60–65%
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety enables classical acid-catalyzed transformations and nucleophilic substitutions:
Esterification
Reaction with alcohols under acidic or coupling conditions yields esters. For example:
Conditions :
-
Catalyst : , DCC (dicyclohexylcarbodiimide), or TBTU (tetramethyluronium tetrafluoroborate) .
-
Solvent : DMF or ethanol.
Amidation
Coupling with amines forms carboxamides, a key step in drug discovery:
Conditions :
-
Coupling Agent : TBTU or H
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid exhibits potential anticancer properties. It has been evaluated for its effectiveness against various cancer types, including breast and prostate cancers. The compound's mechanism involves the inhibition of specific signaling pathways associated with tumor growth and proliferation, particularly through its action on NF-kB signaling pathways, which are crucial in cancer progression and inflammation .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects by inhibiting the secretion of inflammatory cytokines such as IL-6 and prostaglandin E2 (PGE2) in stimulated macrophage cells. This suggests its potential use in treating inflammatory diseases . The ability to modulate inflammatory responses positions it as a candidate for therapeutic applications in conditions like arthritis and other autoimmune disorders.
Biological Applications
Enzyme Inhibition
this compound has been studied for its role as an acetylcholinesterase (AChE) inhibitor, which is vital in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with AChE inhibitory activity can enhance cholinergic transmission, potentially improving cognitive function .
Antibacterial Activity
The compound has also been explored for its antibacterial properties, showing efficacy against various bacterial strains. This application is particularly relevant in the context of rising antibiotic resistance, where novel antibacterial agents are urgently needed .
Chemical Synthesis
This compound serves as an essential building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules with potential pharmacological activities. The compound's versatility makes it a valuable intermediate in the synthesis of other pyrimidine derivatives .
Material Science
In industrial applications, this compound is being investigated for its utility in developing new materials with specific chemical properties. Its unique structure may lend itself to applications in polymer chemistry or as a precursor for novel chemical processes .
Comparative Analysis Table
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Anticancer | Effective against multiple cancer types | Varies widely |
| Anti-inflammatory | Inhibits IL-6 and PGE2 secretion | Similar compounds show varied efficacy |
| AChE Inhibition | Significant AChE inhibitory activity | Other pyrimidines may vary |
| Antibacterial | Effective against Gram-positive bacteria | Activity varies by structure |
Case Studies
- Study on Anticancer Efficacy : In a recent study, this compound was tested against breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent .
- Inflammation Model Study : Another study investigated the compound's effects on LPS-stimulated macrophages, revealing significant reductions in pro-inflammatory cytokines upon treatment with varying concentrations of the compound .
- Synthesis and Pharmacological Evaluation : A series of derivatives based on this compound were synthesized and evaluated for their pharmacological activities, highlighting the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins or cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Carboxylic Acids
The following table summarizes key structural and functional differences between 4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid and related compounds:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Increase carboxylic acid acidity, enhancing solubility in polar solvents . Phenoxy vs. Thiol vs. Phenyl: Sulfanyl groups () introduce nucleophilic reactivity, enabling covalent binding to biological targets, unlike inert phenyl groups .
- Biological Activity: Biphenyl-4-carboxylic acid derivatives () with thiazolidinone moieties exhibit anti-inflammatory activity (carrageenan test, 10 mg/kg dose), suggesting pyrimidine analogs like the target compound may share similar pathways . Pyrrolidine-substituted pyrimidines () show enhanced solubility due to cyclic amine groups, contrasting with the target’s lipophilic phenyl/phenoxy groups .
Data Table: Comparative Physicochemical Properties
| Property | This compound | 5-Chloro-2-cyclopropyl analog () | 4-Methyl-2-sulfanyl analog () |
|---|---|---|---|
| LogP (Predicted) | 3.5 | 1.8 | 1.2 |
| pKa (COOH) | ~2.5 | ~1.9 (Cl lowers pKa) | ~2.8 |
| Aqueous Solubility (mg/mL) | <0.1 | 1.2 | 5.6 |
Biological Activity
4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.
1. Chemical Structure and Properties
The molecular structure of this compound consists of a pyrimidine ring substituted at the 4-position with a phenoxy group and at the 2-position with a phenyl group. This unique configuration contributes to its distinct pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes. It has been shown to inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, which are crucial in the pathogenesis of various diseases .
3.1 Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have indicated that it exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
3.2 Anticancer Activity
Research has highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it can reduce cell viability in cancer cell lines, particularly in breast cancer models such as MCF-7 and MDA-MB-231 cells. The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as a therapeutic agent in cancer treatment .
3.3 Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models. It has shown promise in reducing inflammation markers and mediators, indicating its potential utility in treating inflammatory diseases .
Case Study: Anticancer Activity
In one study, this compound was tested against A549 human lung adenocarcinoma cells using an MTT assay. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15 |
| Cisplatin | A549 | 20 |
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of the compound against multidrug-resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound exhibited promising results, suggesting that it could be developed into a novel antibacterial agent.
5. Comparison with Related Compounds
When compared to similar compounds such as 2-Phenylpyrimidine-5-carboxylic acid, this compound demonstrates enhanced biological activity due to the presence of both phenoxy and phenyl groups, which may improve binding affinity to biological targets .
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| 2-Phenylpyrimidine-5-carboxylic acid | Moderate | Weak |
6. Conclusion
The biological activity of this compound presents significant potential for therapeutic applications in antimicrobial and anticancer domains. Ongoing research is warranted to further elucidate its mechanisms of action and optimize its pharmacological profiles for clinical use.
Q & A
Q. Experimental Workflow :
Synthesize derivatives via parallel synthesis.
Test in vitro bioactivity (e.g., enzyme inhibition assays).
Perform QSAR modeling using descriptors like logP, HOMO/LUMO energies .
Advanced: How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
Contradictions may stem from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors as controls.
- Compound Purity : Re-test batches with ≥98% purity (via HPLC) to exclude impurity-driven effects .
- Cellular Context : Compare activity in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity .
Data Reconciliation : Meta-analysis using tools like Prism® to normalize IC₅₀ values and assess statistical heterogeneity .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Validate with MD simulations (AMBER/GROMACS) to assess binding stability .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at pyrimidine N1) using MOE or Discovery Studio .
- ADMET Prediction : Employ SwissADME or pkCSM to forecast permeability, CYP inhibition, and toxicity .
Validation : Cross-check predictions with experimental data (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
